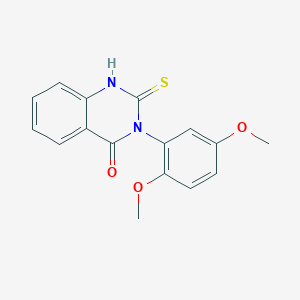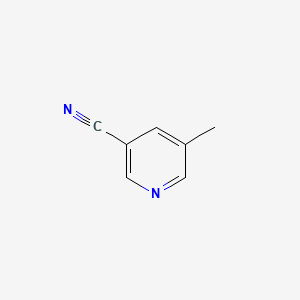
3-(Difluoromethyl)pyridine
Overview
Description
3-(Difluoromethyl)pyridine is a fluorinated organic compound with the molecular formula C6H5F2N. It is a derivative of pyridine, where a difluoromethyl group (CF2H) is attached to the third position of the pyridine ring. This compound has gained significant attention in medicinal and agricultural chemistry due to its unique properties, including enhanced lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines. This method is highly efficient and economical, utilizing mild conditions to introduce the difluoromethyl group into the pyridine ring . Another method involves the use of oxazino pyridine intermediates, which can be transformed into difluoromethylated pyridines through a radical process .
Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed cross-coupling reactions. These reactions are advantageous due to their high selectivity and efficiency. The use of difluorocarbene reagents has also been explored for large-scale production, providing a streamlined approach to access this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylpyridine N-oxide.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Difluoromethylpyridine N-oxide.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, including herbicides and fungicides
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyridine involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
- 2-(Difluoromethyl)pyridine
- 4-(Difluoromethyl)pyridine
- Trifluoromethylpyridine
Comparison: 3-(Difluoromethyl)pyridine is unique due to its specific positioning of the difluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct regioselectivity in reactions and has been shown to have different pharmacokinetic properties .
Properties
IUPAC Name |
3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKGTFBASUFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997893 | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-44-1 | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthetic route has been developed for functionalizing 3-(difluoromethyl)pyridine?
A1: Recent research [] has unveiled a novel method for functionalizing this compound. This method utilizes direct deprotonation of the -CHF2 group using a lithiated base in THF, followed by trapping with various electrophiles. This approach allows for the introduction of diverse functional groups to the molecule. Notably, in situ quenching with a suitable electrophile yields 3-pyridyl-CF2-SiMe2Ph, a novel silylated compound. This compound serves as a versatile intermediate, enabling further functionalization with fluoride sources to generate a wider range of 3-(difluoroalkyl)pyridine derivatives that were previously inaccessible through direct deprotonation. This method represents a significant advancement in the synthesis and functionalization of this compound derivatives, potentially opening avenues for the development of novel compounds with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)









